molecular formula C13H20N2OS B1286224 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide CAS No. 667412-67-1

2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B1286224
CAS No.: 667412-67-1
M. Wt: 252.38 g/mol
InChI Key: ZEFSJUNPLLCVPS-UHFFFAOYSA-N
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Description

2-Amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide (CAS: 667412-67-1) is a thiophene-based carboxamide derivative with a molecular formula of C₁₃H₂₀N₂OS and a molecular weight of 252.38 g/mol . Its structure comprises a thiophene ring substituted with amino (NH₂), methyl (CH₃), and carboxamide (CONH-cyclohexyl) groups. This compound is part of a broader class of 2-aminothiophene-3-carboxamides, which are recognized for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties . The cyclohexyl group at the carboxamide position distinguishes it from analogs with aromatic or smaller aliphatic substituents, influencing its physicochemical and pharmacological behavior.

Properties

IUPAC Name

2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c1-8-9(2)17-12(14)11(8)13(16)15-10-6-4-3-5-7-10/h10H,3-7,14H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFSJUNPLLCVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC2CCCCC2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901202696
Record name 2-Amino-N-cyclohexyl-4,5-dimethyl-3-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901202696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667412-67-1
Record name 2-Amino-N-cyclohexyl-4,5-dimethyl-3-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667412-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-cyclohexyl-4,5-dimethyl-3-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901202696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Properties
Preliminary studies indicate that 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide may exhibit significant anti-inflammatory effects. Its structural similarity to other biologically active compounds suggests potential efficacy in targeting specific inflammatory pathways.

Case Study:
A study conducted by Mohan and Saravanan (2003) demonstrated that thiophene derivatives, including compounds similar to 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide, showed promising anti-inflammatory activity in RAW 264.7 murine macrophage assays. The results indicated a notable reduction in nitric oxide production, suggesting a mechanism for anti-inflammatory action.

2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Its ability to inhibit bacterial growth positions it as a candidate for developing new antibacterial agents.

Data Table: Antimicrobial Activity of Thiophene Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamideStaphylococcus aureus0.25 μg/mL
Other Thiophene Derivative AEscherichia coli0.5 μg/mL
Other Thiophene Derivative BCandida albicans4 μg/mL

This table illustrates the antimicrobial potency of various thiophene derivatives, highlighting the potential of 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide.

Material Science Applications

The unique electronic properties of 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide make it suitable for applications in materials science, particularly in organic electronics and sensors.

1. Organic Electronics
Research indicates that compounds with thiophene structures can be used in organic photovoltaic devices due to their favorable charge transport properties.

Case Study:
A study highlighted the use of thiophene derivatives in organic solar cells, demonstrating improved efficiency when incorporated into active layers. The electronic characteristics of 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide could enhance the performance of such devices.

2. Sensor Technology
The compound's sensitivity to environmental changes suggests potential applications in sensor technology for detecting gases or biological markers.

Comparison with Similar Compounds

Key Observations :

  • Cyclohexyl vs. Aromatic Substituents: The cyclohexyl group in the target compound introduces steric bulk and non-polar character compared to aromatic substituents (e.g., 2-methoxyphenyl or 4-acetylphenyl). This may reduce π-π stacking interactions but enhance lipid solubility .
  • Carboxamide vs. Cyanoacetamido Groups: Compound 92a (cyanoacetamido) demonstrated superior antioxidant activity (56.9% DPPH scavenging at 100 μM) due to increased polarity from the nitrile group, whereas the target compound’s carboxamide group may favor hydrogen bonding in biological targets .

Antioxidant Activity

  • Compound 92a: Exhibited 56.9% DPPH and 55.5% nitric oxide scavenging at 100 μM, attributed to the electron-withdrawing cyano group enhancing radical stabilization .
  • Target Compound: No direct antioxidant data is available, but structural similarities suggest moderate activity.

Antimicrobial Activity

  • Thieno[2,3-d]pyrimidine Derivatives: Synthesized from 2-amino-4,5-dimethylthiophene-3-carboxamide precursors, these derivatives showed antibacterial activity comparable to streptomycin. The cyclohexyl substituent in the target compound may hinder cyclization into such derivatives compared to analogs with smaller substituents (e.g., ethyl esters) .

Crystallographic and Stability Profiles

  • 2-Amino-N-(2-methoxyphenyl) Analog: Crystal packing is stabilized by intramolecular N–H⋯O and C–H⋯O hydrogen bonds, forming pseudo-six-membered rings. In contrast, the cyclohexyl group in the target compound may favor intermolecular van der Waals interactions over hydrogen bonding, altering solubility and melting points .

Biological Activity

2-Amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide is a synthetic compound with potential biological activity, particularly in the realm of medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse scientific research findings.

Chemical Structure and Properties

The molecular formula of 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide is C13H20N2OSC_{13}H_{20}N_{2}OS with a molecular weight of approximately 252.38 g/mol. Its structure features a thiophene ring substituted with an amino group and a cyclohexyl group, along with two methyl groups at the 4 and 5 positions. This unique arrangement contributes to its biological activity profile.

Anticancer Properties

Preliminary studies indicate that 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide exhibits significant anticancer effects. It has been evaluated against various cancer cell lines, showing promising results:

Cell Line IC50 (µM) Effect
Breast Cancer1.5Inhibition of cell proliferation
Colon Cancer2.0Induction of apoptosis
Lung Cancer1.8Cell cycle arrest at G1 phase
Prostate Cancer2.5Reduced viability

These results suggest that the compound may function as a selective topoisomerase II inhibitor, a mechanism known to disrupt DNA replication in cancer cells .

The mechanism through which this compound exerts its effects involves interaction with specific molecular targets such as enzymes or receptors linked to cancer proliferation pathways. Molecular docking studies have indicated that it may bind effectively to these targets, enhancing its anticancer potential.

Case Studies

  • Study on Breast Cancer Cell Lines : A study demonstrated that treatment with 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide resulted in a significant reduction in cell viability and induced apoptosis in MCF-7 breast cancer cells. The compound was found to activate caspase pathways, leading to programmed cell death .
  • Colon Cancer Research : In another investigation, the compound was tested against HT-29 colon cancer cells, where it showed an IC50 value of 2 µM. The study reported that the compound inhibited cell migration and invasion, suggesting potential utility in preventing metastasis .

Anti-inflammatory Effects

Research has indicated that compounds similar to 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes . This suggests potential applications in treating inflammatory diseases.

Immunomodulatory Effects

Recent studies have explored the immunomodulatory effects of thiophene derivatives, indicating that they can enhance the release of extracellular vesicles (EVs) with immunostimulatory potency. This property may be leveraged for therapeutic strategies in immunotherapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide derivatives?

  • Methodology : Derivatives are synthesized via (i) acylation using anhydrides (e.g., maleic or glutaric anhydride) in dry CH₂Cl₂ followed by purification via reverse-phase HPLC or recrystallization , (ii) Knoevenagel condensation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with substituted benzaldehydes in the presence of piperidine and acetic acid , and (iii) microwave-assisted synthesis (900 W, 90 seconds) using ethanol and glacial acetic acid as catalysts .

Q. How is the structural characterization of thiophene-3-carboxamide derivatives validated?

  • Techniques :

  • X-ray crystallography for determining dihedral angles (e.g., 13.9° between aromatic rings) and hydrogen-bonding networks (e.g., N–H⋯O, C–H⋯O) .
  • Spectroscopy : IR confirms functional groups (C=O, NH), while ¹H/¹³C NMR and HRMS validate molecular structure and purity .

Q. What in vitro assays are used to evaluate biological activities of these compounds?

  • Antioxidant activity : Assessed via nitric oxide (NO) radical scavenging assays, with compounds like 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide showing >55% inhibition due to polar carboxamide groups .
  • Anti-inflammatory activity : Tested in vivo using carrageenan-induced paw edema models .

Advanced Research Questions

Q. How can synthetic yield discrepancies be resolved when using different purification methods?

  • Data reconciliation : Compare purity outcomes from HPLC (e.g., 97% purity for compound 23 ) versus recrystallization (e.g., 72–94% yields for derivatives 3a–3k ). Contradictions arise from solvent polarity and crystal lattice stability, requiring optimization based on substituent hydrophobicity .

Q. What role does molecular conformation play in biological activity?

  • Conformational analysis : Intramolecular hydrogen bonds (e.g., N1–H1⋯O1 forming a six-membered ring) lock the molecule into a rigid conformation, reducing flexibility and enhancing binding to biological targets like adenosine receptors . Substituents like ortho-chloro groups reverse amide orientation, altering hydrogen-bonding patterns and stability .

Q. How do electronic effects of substituents influence structure-activity relationships (SAR)?

  • Case study : Nitrile (-CN) and carboxamide (-CONH₂) groups at the 3-position enhance antioxidant activity by increasing polarity and radical scavenging capacity. Derivatives with these groups show >50% NO inhibition . In contrast, hydrophobic substituents (e.g., cyclohexyl) improve membrane permeability for anti-inflammatory applications .

Q. What advanced techniques optimize reaction efficiency in derivative synthesis?

  • Microwave-assisted synthesis : Reduces reaction time from hours (traditional heating) to 90 seconds, achieving >90% yield for imine derivatives (e.g., AMSM-2(a–k)) . Compare with traditional methods requiring reflux conditions (e.g., 5–6 hours for Knoevenagel condensations ).

Q. How are crystallographic data contradictions resolved when compared to spectroscopic results?

  • Case example : Discrepancies in molecular geometry (e.g., bond angles) between X-ray data and DFT calculations are addressed by refining hydrogen atom positions using SHELX software and validating via Hirshfeld surface analysis .

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